molecular formula C20H20FN5O3 B2936116 N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1790196-47-2

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2936116
M. Wt: 397.41
InChI Key: DYSUTGQZLCWCIN-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide' involves the use of a multi-step reaction sequence. The key steps involve the synthesis of the 1,2,3-triazole ring, the introduction of the pyridine ring, and the attachment of the dioxane and fluorobenzyl groups.

Starting Materials
2-Fluorobenzyl chloride, 4-Amino-3-nitropyridine, Sodium azide, Copper(I) iodide, Sodium ascorbate, N,N-Dimethylformamide, Triethylamine, 1,4-Dioxane, N,N'-Dicyclohexylcarbodiimide, 4-Aminobenzoic acid, N-Hydroxysuccinimide, Diisopropylethylamine, N,N-Dimethylacetamide, N,N-Dimethylamino pyridine, Ethyl acetate, Methanol, Acetic acid

Reaction
Step 1: Synthesis of 1,2,3-triazole ring - 4-Aminobenzoic acid is reacted with N-hydroxysuccinimide and diisopropylethylamine in N,N-dimethylacetamide to form the activated ester. This is then reacted with 2-Fluorobenzyl chloride in the presence of N,N-dimethylamino pyridine to form the 2-fluorobenzyl ester of 4-aminobenzoic acid., Step 2: Introduction of pyridine ring - 4-Amino-3-nitropyridine is reacted with sodium azide, copper(I) iodide, and sodium ascorbate in N,N-dimethylformamide to form the corresponding azide. This is then reacted with the 2-fluorobenzyl ester of 4-aminobenzoic acid in the presence of triethylamine to form the 1,2,3-triazole-linked pyridine derivative., Step 3: Attachment of dioxane and fluorobenzyl groups - The 1,2,3-triazole-linked pyridine derivative is reacted with N-(2-hydroxyethyl)-1,4-dioxane-2-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylaminopyridine to form the dioxane-linked intermediate. This is then reacted with 2-fluorobenzyl chloride in the presence of triethylamine to form the final compound, N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide., Step 4: Purification - The crude product is purified by column chromatography using ethyl acetate/methanol/acetic acid as the eluent.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c21-17-4-2-1-3-15(17)12-26-19(14-5-7-22-8-6-14)18(24-25-26)20(27)23-11-16-13-28-9-10-29-16/h1-8,16H,9-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUTGQZLCWCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

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